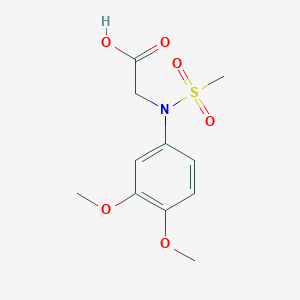

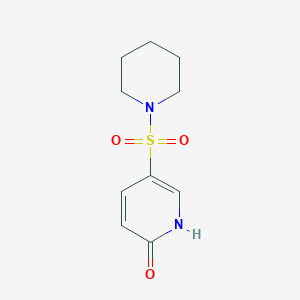

N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine, also known as DMG or Pangamic Acid, is a derivative of the amino acid glycine. DMG has been studied for its potential health benefits and has been used in various supplements and dietary products.

Applications De Recherche Scientifique

Osmoprotection and Stress Response

Betaine Synthesis from Glycine in Halotolerant Organisms : Research on halotolerant cyanobacteria, Aphanothece halophytica, has revealed the presence of N-methyltransferases that catalyze the synthesis of betaine from glycine, which is crucial for osmoprotection against abiotic stresses. This three-step methylation process emphasizes the role of glycine derivatives in stress response mechanisms in halotolerant photosynthetic organisms (Waditee et al., 2003).

Chemical Reactions and Interactions

Methyl Group Migration in Water : The study of glycine and its derivatives in water has led to observations of spontaneous decarboxylation and subsequent formation of methylamines, suggesting complex disproportionation reactions. This insight into the mobility of methyl groups among aliphatic amines in aqueous solutions provides a foundational understanding of organic nitrogen compounds' behavior and transformations (Callahan & Wolfenden, 2003).

Structural and Molecular Insights

Molecular Structures of Glycine Derivatives : The synthesis and crystallographic analysis of methyl-p-tolysulfonyl-glycine provide detailed insights into the molecular arrangements and potential interactions relevant to N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine. Understanding these molecular structures aids in grasping the broader applications of glycine derivatives in scientific research (Gong Qin-hua, 2002).

Glycine in Environmental and Health Contexts

Glycine Betaine in Plant Stress Resistance : The roles of glycine betaine and proline in improving plant abiotic stress resistance highlight the significance of glycine derivatives in ecological and agricultural research. These organic osmolytes are crucial for osmotic adjustment and stress tolerance in plants, pointing to potential applications of N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine in enhancing plant resilience (Ashraf & Foolad, 2007).

Metabolic Pathways and Disease Progression

Metabolomic Profiles in Cancer Progression : A study on the role of sarcosine, a derivative of glycine, in prostate cancer progression underscores the importance of metabolomic profiling in understanding disease mechanisms. This research suggests that glycine derivatives could play critical roles in the metabolic pathways associated with cancer development and metastasis, potentially offering insights into the applications of N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine in oncological research (Sreekumar et al., 2009).

Propriétés

IUPAC Name |

2-(3,4-dimethoxy-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6S/c1-17-9-5-4-8(6-10(9)18-2)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWTZYYUIYSFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2700315.png)

![2-(4-vinylbenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2700318.png)

![N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700320.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)

![2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2700322.png)

![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide](/img/structure/B2700328.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2700332.png)

![ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2700335.png)

![Tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate](/img/structure/B2700336.png)